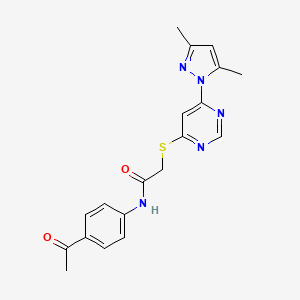
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetylphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with notable potential for various biological activities. Its structure combines an acetylphenyl group with a thioacetamide moiety linked to a pyrimidine derivative containing a pyrazole ring. This unique combination suggests diverse pharmacological properties, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N5O2, with a molecular weight of approximately 365.386 g/mol. The compound exhibits a density of 1.3 g/cm³ and has distinct chemical reactivity due to its functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2 |
| Molecular Weight | 365.386 g/mol |
| Density | 1.3 g/cm³ |
| LogP | 1.61 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential therapeutic applications.
Anticancer Activity
The compound has also demonstrated anticancer properties in vitro, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies have reported IC50 values indicating effective inhibition of cell proliferation:
These results suggest that the compound may interfere with cellular pathways involved in cancer progression, possibly through apoptosis induction or cell cycle arrest.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions relevant to its biological effects. Ongoing research aims to clarify these interactions and identify the specific pathways involved.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent coupling with the thioacetamide moiety.
- Biological Screening : Various assays have been conducted to assess the antimicrobial and anticancer activities, with results indicating significant potential for therapeutic use.
- Comparative Analysis : Similar compounds have been evaluated for their biological activities, highlighting the unique structural features of this compound that confer distinct advantages in terms of potency and selectivity.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-12-8-13(2)24(23-12)17-9-19(21-11-20-17)27-10-18(26)22-16-6-4-15(5-7-16)14(3)25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSGJGUBAQZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














